molecular formula C25H28O6 B14732130 1,1',1''-Methanetriyltris(3,4-dimethoxybenzene) CAS No. 5450-52-2

1,1',1''-Methanetriyltris(3,4-dimethoxybenzene)

Katalognummer: B14732130
CAS-Nummer: 5450-52-2
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: RNQOVAGRSMEMIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) is an organic compound characterized by its unique structure, where a central methane carbon is bonded to three 3,4-dimethoxybenzene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) typically involves the reaction of 3,4-dimethoxybenzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the methylene group from formaldehyde, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are common.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Alkylated and acylated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings can engage in π-π stacking interactions, further contributing to its biological and chemical activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dimethoxybenzene
  • 1,4-Dimethoxybenzene
  • 1,2-Dimethoxybenzene

Uniqueness

1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) is unique due to its trimeric structure, where three 3,4-dimethoxybenzene units are connected through a central methane carbon. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

5450-52-2

Molekularformel

C25H28O6

Molekulargewicht

424.5 g/mol

IUPAC-Name

4-[bis(3,4-dimethoxyphenyl)methyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C25H28O6/c1-26-19-10-7-16(13-22(19)29-4)25(17-8-11-20(27-2)23(14-17)30-5)18-9-12-21(28-3)24(15-18)31-6/h7-15,25H,1-6H3

InChI-Schlüssel

RNQOVAGRSMEMIX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.